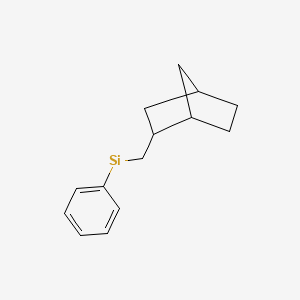
CID 78061101
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 78061101 is a useful research compound. Its molecular formula is C14H18Si and its molecular weight is 214.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve a series of synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound and its intended use. Common synthetic routes include:
Direct Synthesis: Combining reactants under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to facilitate the formation of the compound.
Multi-step Synthesis: Involving several intermediate steps to achieve the final product.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale processes that ensure high yield and purity. These methods may include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Continuously producing the compound in a streamlined process.
Biotechnological Methods: Using biological systems, such as microorganisms, to produce the compound.
化学反应分析
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The compound loses electrons and increases its oxidation state.
Reduction: The compound gains electrons and decreases its oxidation state.
Substitution: One functional group in the compound is replaced by another.
Addition: New atoms or groups are added to the compound without breaking any bonds.
Common Reagents and Conditions
The reactions of chemical compounds often require specific reagents and conditions, such as:
Oxidizing Agents: Substances that facilitate oxidation reactions (e.g., potassium permanganate).
Reducing Agents: Substances that facilitate reduction reactions (e.g., sodium borohydride).
Catalysts: Substances that increase the rate of a reaction without being consumed (e.g., palladium on carbon).
Solvents: Liquids that dissolve reactants and facilitate reactions (e.g., ethanol, water).
Major Products Formed
The major products formed from chemical reactions depend on the specific reactants and conditions used. For example:
Oxidation of Alcohols: Produces aldehydes or ketones.
Reduction of Ketones: Produces secondary alcohols.
Substitution Reactions: Produces new compounds with different functional groups.
科学研究应用
Chemical compounds, including those like CID 78061101, have a wide range of scientific research applications:
Chemistry: Used as reagents, catalysts, or intermediates in various chemical reactions.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for their potential therapeutic effects, such as drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
作用机制
The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This can include:
Binding to Receptors: Interacting with specific receptors on cells to trigger a response.
Enzyme Inhibition: Blocking the activity of enzymes to alter metabolic pathways.
Signal Transduction: Modulating signaling pathways within cells to influence cellular functions.
相似化合物的比较
Chemical compounds can be compared with similar compounds to highlight their uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties or applications. For example:
Structural Analogues: Compounds with similar structures but different functional groups.
Functional Analogues: Compounds with similar functions but different structures.
Unfortunately, specific details about similar compounds to CID 78061101 are not available from the search results. general methods for comparing compounds include analyzing their chemical structures, reactivity, and applications.
Conclusion
While specific information about this compound is limited, this article provides a general overview of the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds for chemical substances. Understanding these aspects is crucial for advancing research and development in various scientific fields.
属性
分子式 |
C14H18Si |
|---|---|
分子量 |
214.38 g/mol |
InChI |
InChI=1S/C14H18Si/c1-2-4-14(5-3-1)15-10-13-9-11-6-7-12(13)8-11/h1-5,11-13H,6-10H2 |
InChI 键 |
UWZHPPCLCJIPMH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2C[Si]C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


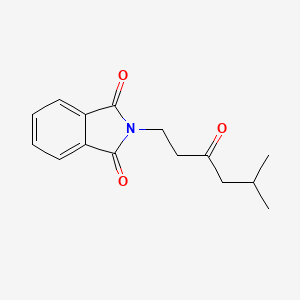

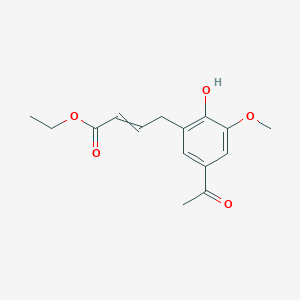


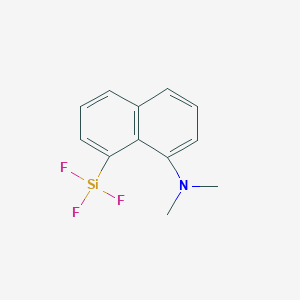

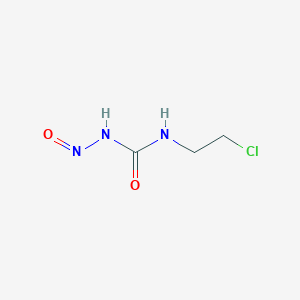
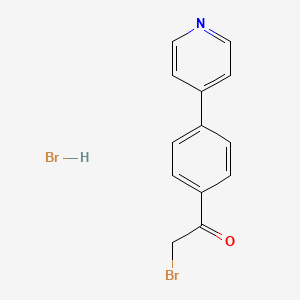
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
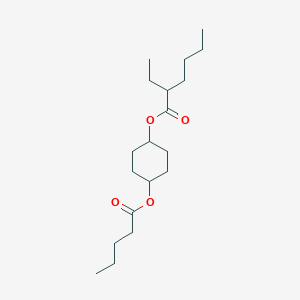
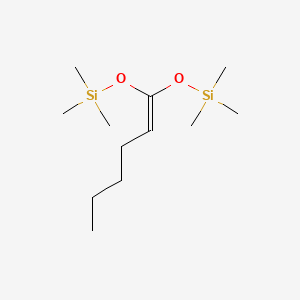
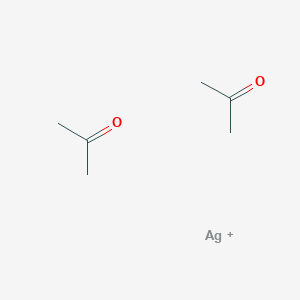
![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
